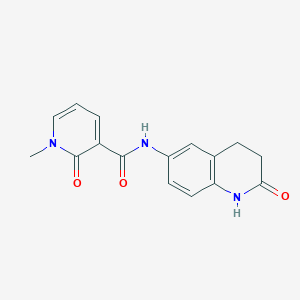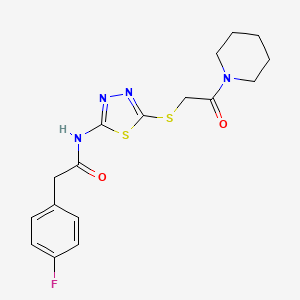
2-(4-fluorophenyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-fluorophenyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The structure of this compound suggests that it may have interactions with biological systems, possibly through the inhibition of certain types of calcium channels, as indicated by the pharmacological evaluation of similar compounds .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield an intermediate, which is then converted into a carbohydrazide and subsequently into a 1,3,4-oxadiazol-2-thiol derivative . The final target compounds are synthesized by reacting this intermediate with various N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and a polar aprotic solvent. Although the exact synthesis of the compound is not detailed, the methods used for similar compounds suggest a complex multi-step process that requires careful control of reaction conditions .
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to contribute to its biological activity. The presence of a 1,3,4-thiadiazol-2-yl moiety, a fluorophenyl group, and a piperidinyl substituent indicates that the compound could interact with biological targets in a specific manner. The fluorine atom, in particular, is known to influence the binding affinity and metabolic stability of pharmaceuticals .
Chemical Reactions Analysis
While the specific chemical reactions that the compound may undergo in biological systems are not detailed in the provided papers, the structural analysis suggests that the amide bond and the thioether linkage could be sites of metabolic transformation. The piperidine ring could also be involved in binding to receptors or enzymes, potentially leading to inhibition or activation of certain pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are not explicitly mentioned in the provided papers. However, based on the structural features and the presence of heteroatoms, it can be inferred that the compound may have moderate solubility in organic solvents and could exhibit a range of interactions due to its potential hydrogen bond donors and acceptors. The molecular weight, lipophilicity, and polar surface area would be important factors determining its pharmacokinetic properties .
科学的研究の応用
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) outlined the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, demonstrating significant antimicrobial, antiurease, and antilipase activities. This research implies the potential utility of similar compounds in developing new antibacterial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Design and Synthesis of GyrB Inhibitors
Jeankumar et al. (2013) reported the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This study highlights the compound's efficacy in inhibiting tuberculosis, demonstrating its potential as a therapeutic agent against TB (Jeankumar et al., 2013).
Anti-Lung Cancer Activity
Hammam et al. (2005) explored novel fluoro substituted benzo[b]pyran derivatives with significant anti-lung cancer activity, suggesting the therapeutic potential of such compounds in oncology (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Antibacterial Potential of Acetamide Derivatives
Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This research opens pathways for the development of new antibacterial agents, showcasing the broad spectrum of biological activities associated with such compounds (Iqbal et al., 2017).
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S2/c18-13-6-4-12(5-7-13)10-14(23)19-16-20-21-17(26-16)25-11-15(24)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYORBCGFCHZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

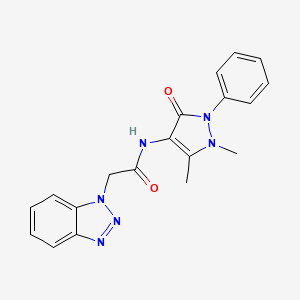
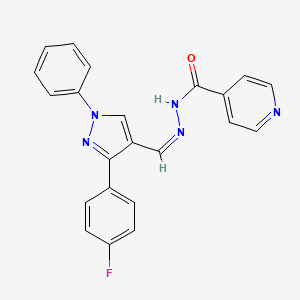
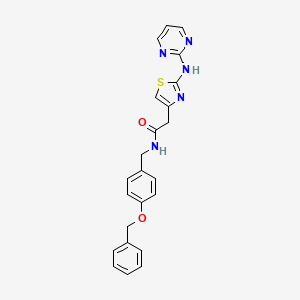
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2524859.png)
![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)
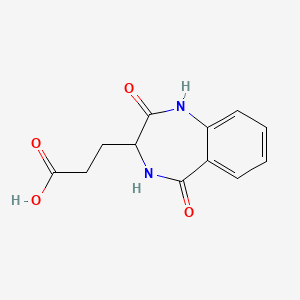
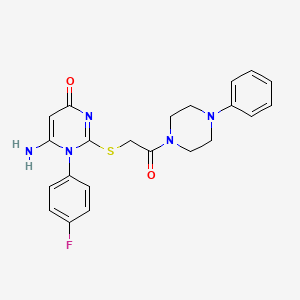
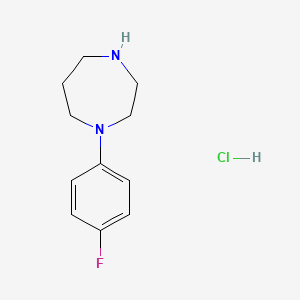
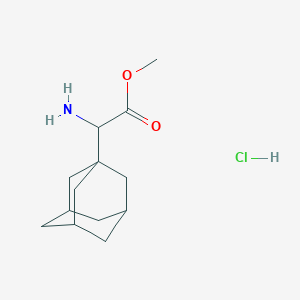
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)
